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Estrogen Receptor Beta (ER3) Fundamentals

Estrogen receptors are nuclear transcription factors activated by the hormone estrogen. The discovery of ER[3
(NR3A2), encoded by the ESR2 gene on chromosome 14, revealed a more complex estrogen signaling

system than previously understood [1] [2] [3].

e Structural Domains: Like other nuclear receptors, ER[3 has modular domains [1] [3] [4]. The table
below outlines the function of each domain and its homology with ERa.

. . Amino Acid

Domain Function .

Identity vs. ERa
AIB (N-terminal) Contains Activation Function-1 (AF-1); confers receptor Low (<20%) [1]

specificity [1]. [3]

C (DNA-Binding Binds to specific DNA sequences (Estrogen Response High (95%) [1] [3]
Domain - DBD) Elements); facilitates receptor dimerization [1].
D (Hinge Region) Flexible link; contains nuclear localization signal [1]. Low (30%) [1]
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) . Amino Acid
Domain Function )
Identity vs. ERa
EIF (Ligand-Binding  Binds estrogenic ligands; contains Activation Function-2 Moderate (~55%)
Domain - LBD) (AF-2); involved in dimerization and co-regulator [1] [3]

recruitment [1].

e Structural Basis for Selectivity: The ligand-binding cavity of ER[ is about 20% smaller than that of
ERa, with two key conservative amino acid differences (Leu384/Met421 and Met421/11e373 in
ERa/ERp) that allow for the design of subtype-selective agonists [1] [5].

The following diagram illustrates the domain structure of the ER[} protein:

Structural and functional domains of the Estrogen Receptor Beta (ER[3) protein.

Key ERpB-Selective Agonists & Pharmacological Data

The development of highly selective ER[} agonists is challenging due to the structural similarity of ERa and
ERB. The following table summarizes quantitative data for key clinical/preclinical ER[ agonists,

highlighting a next-generation candidate.

LY500307 (Erteberel; Clinical

Parameter OSU-ERp-12 (Preclinical Candidate)
Comparator)
Core Structure Para-carborane-based [6] Synthetic small molecule [6]
Binding Affinity ERpB Ki=2.02 nM [6] ERB Ki=0.19 nM [6]
(Ki)
Binding 3.3-fold [6] 6.3-fold [6]
Selectivity
(ERB/ER®)
Functional ERP ECso = 78.3 nM [6] ERB ECso = 3.2 nM [6]

Potency (ECso)
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- . LY500307 (Erteberel; Clinical
Parameter OSU-ERpB-12 (Preclinical Candidate)

Comparator)
Functional >100-fold [6] ~270-fold [6]
Selectivity
(ERB/ER«)
Key Off-Target Negligible CYP, hERG inhibition; minimal Not fully detailed in results, but
Interactions activity against 87 safety targets (inhibition clinical development suggests a

of CB2 and activation of 5-HT2B at 1uM) sufficient profile [6]
[6]

Human Liver High [6] Inferior pharmacokinetics, low oral
Microsome bioavailability reported [6]
Stability

In Vivo PK Superior pharmacokinetics (PO, SC, IV) [6]  Not directly comparable, but
(Mouse, 10 previous clinical PK reported low
mglkg) and variable oral bioavailability [6]
ERpB-Selective ~10 mg/kg (no ERa-mediated uterotrophic ~5 mg/kg (showed ERa-mediated
Dose (Mouse) effect or UGT atrophy) [6] UGT atrophy in male mice despite

no uterotrophic effect) [6]

Core Experimental Protocols for Characterization

The following methodologies are critical for the comprehensive in vitro and in vivo profiling of ERp-

selective agonists [6].

In Vitro Pharmacology Assays

¢ Cell-Free Competitive Binding Assay

o Purpose: Determine binding affinity (Ki) and selectivity for human ERa and ER}.

o Methodology: Uses full-length recombinant human ERa and ERp. A radiolabeled ligand (e.g.,
17B-estradiol) is incubated with the receptor and increasing concentrations of the test
compound. The Ki is calculated by measuring the displacement of the radioligand [6].
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¢ Cell-Based Transcriptional Activation (Transactivation) Assay

o Purpose: Assess functional potency (ECso) and selectivity for activating gene transcription
through ERa vs. ERp.
o Methodology:
= Transfection: HEK-293 cells are transiently transfected with plasmids encoding either
human ERa or ER[3, along with an Estrogen Response Element (ERE)-driven luciferase
reporter gene.
= Treatment: Cells are treated with a concentration range of the test agonist.
= Readout: Luciferase activity is measured, normalized, and dose-response curves are
generated to calculate ECso values [6].
= Antagonism Control: Co-treatment with a pure antagonist like fulvestrant confirms
activity is mediated through the canonical ER ligand-binding pocket [6].

¢ Panel Profiling for Off-Target Interactions

o Purpose: Identify potential interactions with other drug safety targets.
o Methodology: The compound is screened at a high concentration (e.g., 1uM) against a panel
of 87 receptors, enzymes, and ion channels in serum-free conditions [6].

In Vivo Pharmacology & PK/PD Studies

¢ Determination of an ERB-Selective Dose

o Purpose: Identify a dose that activates ER[3 without stimulating ERa, which causes unwanted
proliferative effects.

o Uterotrophic Assay: Pre-pubescent or estrogen-naive female mice are treated with escalating
doses of the agonist. Uterine weight is measured; hypertrophy indicates ERa activation. An
ER[-selective dose shows no uterotrophic effect [6].

o Urogenital Tract (UGT) Atrophy Assay: Male mice (WT, ERa-KO, ERB-KO) are treated. The
mass of the androgen-dependent urogenital tract (prostate, seminal vesicles) is measured.
Atrophy occurs due to suppression of steroidogenesis via ERa activation in the hypothalamus.
An ER[-selective dose causes no UGT atrophy in WT or ER[3-KO mice [6].

o Pharmacokinetic Profiling

o Purpose: Understand the absorption, distribution, metabolism, and excretion (ADME) of the
drug candidate.

o Methodology: Mice are administered the compound via intravenous (IV), subcutaneous (SC),
and oral (PO) routes. Blood is collected at multiple time points, and plasma concentration is
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measured using LC-MS/MS to determine key parameters like half-life, bioavailability, and
exposure (AUC) [6].

The workflow for characterizing a candidate ER[} agonist integrates these key assays, as shown below:

. - Competitive Binding Assay Pharmacokinetic (PK) Study
6“ vitro me'"“gj - [ (Affinity & Selectivity) [ (IV, SC, PO dosing)

Transactivation Assay ERp-Selective Dose Finding
(Functional Potency & Selectivity) (Uterotrophic & UGT Assays)

Off-Target Panel Screening Efficacy Studies
(Safety) (e.g., Fibrosis, Cancer Models)

Click to download full resolution via product page

A generalized experimental workflow for the pharmacological characterization of ER[B-selective agonists.

Therapeutic Applications & Research Findings

Preclinical research has explored ER[3 agonism in multiple disease areas, with recent focus on oncology.

e Oncology: In ER0-positive breast cancer, ER[3 agonists like OSU-ER[3-12 and LY500307 have
shown promise in vitro by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and
reducing migration and colony formation [7]. They can also increase expression of tumor suppressors
FOXO1 and FOXO3a [7]. A 2022 study demonstrated synergy between ER[3 agonists and the ERa
antagonist tamoxifen in vitro [7]. However, a very recent 2025 study found that the same combination
failed to reduce tumor volume in xenograft models of therapy-resistant breast cancer, indicating a
significant challenge in translating in vitro efficacy to in vivo models [8].

¢ Other Potential Indications: Earlier research indicates potential utility in inflammatory diseases
(e.g., inflammatory bowel disease, arthritis), endometriosis, and fibrosis [6] [5]. ER[ is also implicated
in cardiovascular and neurodegenerative health [2] [3].

Critical Considerations in Preclinical Development
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e Species-Specific Pharmacology: A significant challenge is the difference in receptor pharmacology
between humans and mice. Carborane-based agonists like OSU-ER[3-12 show higher selectivity for
human ERPB (hERP) than for mouse ER (MER). This can lead to misleading results, such as potent
uterotrophic effects (an ERa-mediated effect) in mice from compounds that are highly selective for
hER[, complicating the interpretation of standard preclinical safety and efficacy models [9].

¢ Clinical Translation Challenges: The failure of LY500307 in clinical trials for various indications and
the recent negative in vivo data for OSU-ER[-12 in breast cancer models [8] highlight the difficulties
in developing effective ERB-targeted therapies, underscoring the need for robust mechanistic
understanding and predictive animal models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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